molecular formula C6H10O3 B14597346 3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol CAS No. 60026-75-7

3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol

Cat. No.: B14597346
CAS No.: 60026-75-7
M. Wt: 130.14 g/mol
InChI Key: OWWQEBMCZPCGEF-UHFFFAOYSA-N
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Description

3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol is a heterocyclic compound featuring a six-membered 1,2-dioxin ring with two adjacent oxygen atoms, a hydroxyl group at position 3, and methyl substituents at positions 3 and 5. This structure is characterized by its cyclic peroxyhemiketal moiety, which is rare in natural products but observed in certain marine diterpenoids . The compound’s synthesis and structural analysis rely on advanced spectroscopic techniques, including 1D/2D NMR and HMBC, to confirm stereochemistry and substituent positions .

Properties

CAS No.

60026-75-7

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4,6-dimethyl-3H-1,2-dioxin-6-ol

InChI

InChI=1S/C6H10O3/c1-5-3-6(2,7)9-8-4-5/h3,7H,4H2,1-2H3

InChI Key

OWWQEBMCZPCGEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(OOC1)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1,2-dioxin with a suitable oxidizing agent to introduce the hydroxyl group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxin ring to a more saturated form.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted dioxins.

Scientific Research Applications

3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol exerts its effects involves interactions with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diterpenoids with 3,6-Dihydro-1,2-dioxin-3-ol Moieties

Example Compounds : Sinugibberosides A–E (isolated from Sinularia gibberosa) .

  • Structural Similarities: These diterpenoids share the 3,6-dihydro-1,2-dioxin-3-ol core but are fused with xeniaphyllane-type diterpene chains.
  • Key Differences: The target compound lacks the complex diterpenoid backbone, resulting in lower molecular weight (130.14 g/mol vs. ~400–500 g/mol for sinugibberosides).

Benzodioxin Derivatives

Example Compound: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine .

  • Structural Similarities : Both compounds feature a dihydro-dioxin ring system.
  • Key Differences: The benzodioxin derivative has a fused benzene-dioxin core, while the target compound’s dioxin ring is non-fused and substituted with methyl and hydroxyl groups.
  • Applications : The benzodioxin derivative is a research chemical with unverified medical applications, whereas the target compound’s uses remain unexplored .

Diazine Derivatives

Example Compound : 3:6-Di-o-nitrophenyl-2:5-dimethyl-3:6-dihydro-1:4-diazine .

  • Structural Similarities : Both compounds have a six-membered dihydro-heterocyclic ring.
  • Key Differences : The diazine ring contains two nitrogen atoms (1,4-positions) instead of oxygen, and substituents include nitro and phenyl groups.
  • Reactivity : Diazines are more nucleophilic due to nitrogen’s electronegativity, whereas 1,2-dioxins are prone to peroxide-like reactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Notable Properties Source
3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol C₆H₁₀O₃ 130.14 1,2-Dioxin 3-OH, 3,5-dimethyl Peroxide-like stability
Sinugibberoside A ~C₂₀H₃₀O₅ ~350–400 Diterpenoid + dioxin Diterpene chain, cyclic peroxy Bioactivity in marine organisms
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-amine C₂₃H₂₅N₃O₃ 391.46 Benzodioxin Methoxy, dimethylamino Research-grade, low solubility
3:6-Di-o-nitrophenyl-1:4-diazine C₁₆H₁₄N₄O₄ 338.31 Diazine Nitrophenyl, methyl High thermal stability

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